

Onapristone: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Onapristone (also known as ZK 98299) is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, a detailed multi-step synthesis pathway, and the mechanism of action of Onapristone. Experimental protocols for key synthetic steps are detailed, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this complex molecule.

Chemical Structure

Onapristone is a steroidal compound with a complex three-dimensional architecture. Its systematic IUPAC name is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1].

Table 1: Chemical and Physical Properties of **Onapristone**[1]



Property	Value
Molecular Formula	С29Н39NО3
Molecular Weight	449.6 g/mol
CAS Number	96346-61-1
Synonyms	ZK 98299, ZK-299, Onapristona

Synthesis of Onapristone

The synthesis of **Onapristone** is a multi-step process that typically starts from a readily available steroid precursor. The following sections outline a plausible synthetic route based on information gathered from various patents and publications.

Synthesis Pathway Overview

The synthesis of **Onapristone** can be conceptually broken down into several key stages:

- Formation of a protected steroid intermediate with the correct stereochemistry at C5 and C10.
- Introduction of the 11β-aryl group via a Grignard reaction.
- Photochemical isomerization to achieve the desired stereochemistry at C13.
- Introduction of the 17α -hydroxy- 17β -(3-hydroxypropyl) side chain.
- Acidic hydrolysis and dehydration to yield the final product.



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Caption: A high-level overview of the synthetic pathway to **Onapristone**.



Key Experimental Protocols

A critical step in the synthesis of **Onapristone** intermediates involves the photoconversion of the C13 methyl group from the S to the R configuration. This is often performed on a protected intermediate (referred to as a compound of Formula I in patent literature) to yield the desired stereoisomer (a compound of Formula II)[2][3].

Experimental Protocol:

- A solution of the starting steroid intermediate (e.g., (5R,11R,13S)-11-(Dimethylamino)phenyl-5-hydroxy-13-methyl-1,2,5,6,7,8,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[4]dioxolan]-17(4H)-one) is prepared in a suitable solvent such as tetrahydrofuran (THF).
- The solution is passed through a falling film photoreactor, which is cooled to approximately -30 °C.
- The solution is irradiated with a narrow-band frequency light source, typically a high-pressure mercury lamp with a specific filter to isolate the desired wavelength.
- The reaction progress is monitored by a suitable analytical technique, such as HPLC, to determine the ratio of the starting material to the desired photoproduct.
- Upon completion, the solvent is removed under reduced pressure, and the resulting mixture is carried forward to the next step, or purified by chromatography if necessary.

The final steps in the synthesis involve the removal of protecting groups and the formation of the α,β -unsaturated ketone system in the A-ring of the steroid. This is typically achieved through acidic hydrolysis and dehydration.

Experimental Protocol:

- The protected **Onapristone** precursor is dissolved in an alcoholic solvent, such as methanol, containing a small amount of a base like pyridine.
- The solution is cooled to a low temperature (e.g., 5-10 °C) under an inert atmosphere (e.g., nitrogen).



- A solution of sulfuric acid (e.g., 50%) is slowly added while maintaining the low temperature.
- The reaction is allowed to proceed for a set time (e.g., 1 hour) and monitored by TLC or HPLC.
- Upon completion, the reaction is quenched by the slow addition of an aqueous ammonia solution.
- The crude **Onapristone** is extracted into an organic solvent like ethyl acetate.
- The organic layers are combined, washed with water and brine, and then concentrated to induce crystallization.
- The crystallized **Onapristone** is isolated by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., THF and isopropyl acetate).

Quantitative Data

The following table summarizes available quantitative data for key steps in the synthesis of **Onapristone** and its intermediates.

Table 2: Summary of Reaction Yields and Purity



Reaction Step	Starting Material	Product	Yield	Purity	Reference
Acidic Hydrolysis & Dehydration	Protected Onapristone Precursor	Crude Onapristone	Not explicitly stated, but a pooled batch yielded 5.3 kg from 9.5 kg of crude material after crystallization .	88.9% (crude), 96.1% (after crystallization)	
Recrystallizati on	Crude Onapristone	Purified Onapristone	5.12 kg from 6.07 kg of crude material	>99%	
Radiosynthes is ([¹¹C]Onaprist one)	N-desmethyl- onapristone	[¹¹ C]Onaprist one	1-2% (non- decay- corrected)	Not specified	

Mechanism of Action: Progesterone Receptor Antagonism

Onapristone exerts its biological effects by acting as a competitive antagonist of the progesterone receptor (PR). The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are ligand-activated transcription factors.

Progesterone Receptor Signaling Pathway

In the absence of a ligand, the progesterone receptor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding of the natural ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes,



leading to the recruitment of coactivators and the initiation of gene transcription. This signaling cascade regulates various physiological processes, including cell proliferation and differentiation.

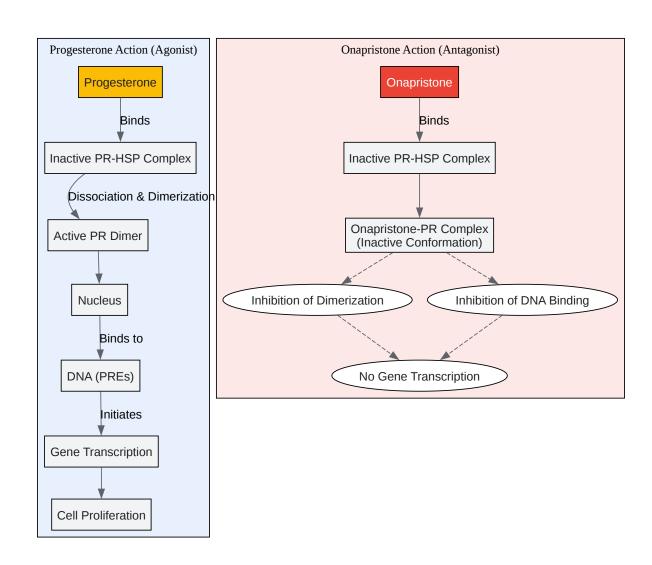
Onapristone's Antagonistic Action

Onapristone competitively binds to the progesterone receptor. However, this binding induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation prevents the necessary steps for receptor activation. Specifically, **Onapristone**:

- Inhibits PR Dimerization: It prevents the formation of functional PR dimers.
- Prevents DNA Binding: The Onapristone-PR complex is unable to effectively bind to PREs on the DNA.
- Blocks Co-activator Recruitment: It hinders the association of the PR with essential coactivators required for gene transcription.

By blocking these critical steps, **Onapristone** effectively inhibits progesterone-mediated gene expression, leading to an anti-proliferative effect in progesterone-sensitive tissues and tumors.





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Caption: Onapristone's mechanism of action as a progesterone receptor antagonist.



Conclusion

Onapristone is a synthetically complex steroidal molecule with a well-defined mechanism of action as a progesterone receptor antagonist. Its synthesis involves several challenging chemical transformations, including a key photochemical isomerization step. By competitively binding to the progesterone receptor and preventing its activation, **Onapristone** effectively blocks progesterone-driven gene transcription, providing a strong rationale for its investigation in the treatment of hormone-sensitive cancers. This guide provides a foundational understanding of the key technical aspects of **Onapristone** for professionals in the field of drug development and research.

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